molecular formula C10H11N3S B1363179 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-46-9

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1363179
CAS No.: 39181-46-9
M. Wt: 205.28 g/mol
InChI Key: PBMJDOZBOLDGHG-UHFFFAOYSA-N
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Description

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methylbenzylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated thiadiazole derivatives

Scientific Research Applications

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(3-Methylbenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Methylbenzyl)-1,3,4-triazol-2-amine

Uniqueness

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-2-4-8(5-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMJDOZBOLDGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340182
Record name 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-46-9
Record name 5-[(3-Methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39181-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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